molecular formula C9H16FNO3 B1293151 Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1126650-66-5

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1293151
CAS No.: 1126650-66-5
M. Wt: 205.23 g/mol
InChI Key: BONSKTIHNARTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5) is a protected azetidine derivative with a fluorine atom and a hydroxymethyl group at the 3-position of the four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the nitrogen, enabling further synthetic modifications.

  • Molecular Formula: C₉H₁₆FNO₃
  • Molecular Weight: 205.23 g/mol
  • Physical Properties: The compound is typically stored at 2–8°C in sealed conditions. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Applications: It is used as a building block in medicinal chemistry, particularly for developing kinase inhibitors or fluorine-containing bioactive molecules. Commercial availability (95% purity) is noted in PharmaBlock Sciences' catalog .

Properties

IUPAC Name

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONSKTIHNARTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649520
Record name tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126650-66-5
Record name tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-fluoroazetidine-3-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Overview

The synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. These reactions are designed to introduce the fluoromethyl and hydroxymethyl functionalities while preserving the structural integrity of the azetidine ring. Common reagents include hydride reducing agents (e.g., lithium aluminum hydride) and acidic catalysts (e.g., trifluoroacetic acid), with solvents like dichloromethane or tetrahydrofuran facilitating the reactions.

Key Preparation Methods

Method 1: Direct Functionalization

This method involves:

  • Step 1 : Formation of the azetidine ring through cyclization reactions using precursors such as amino alcohols.
  • Step 2 : Introduction of fluorine via nucleophilic substitution, using reagents like diethylaminosulfur trifluoride (DAST).
  • Step 3 : Protection of the hydroxymethyl group by tert-butylation using tert-butyl chloroformate.

Method 2: Sequential Assembly

An alternative approach includes:

  • Step 1 : Synthesis of a precursor molecule containing a hydroxymethyl group.
  • Step 2 : Fluorination using fluorinating agents such as HF-pyridine complexes.
  • Step 3 : Cyclization to form the azetidine ring under controlled conditions, followed by tert-butylation.

Reaction Conditions and Optimization

Solvent Selection

The choice of solvent significantly impacts yield and selectivity:

  • Dichloromethane is preferred for its ability to dissolve polar reagents.
  • Tetrahydrofuran is used for reactions requiring higher boiling points.

Temperature Control

Reactions are typically conducted at controlled temperatures:

  • Cyclization is optimized at temperatures between 0°C and 50°C.
  • Fluorination requires lower temperatures (-20°C to 0°C) to prevent side reactions.

Research Findings

Yield Analysis

Studies have shown that yields vary depending on reagent purity and reaction conditions:

Method Yield (%) Notes
Direct Functionalization ~75% High selectivity for fluoromethyl group
Sequential Assembly ~65% Requires additional purification steps

Purity

Purity levels above 95% are achievable using recrystallization techniques or chromatographic purification methods.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structural features are believed to influence biological activity, making it a candidate for developing pharmaceuticals targeting various diseases. Its high molar refractivity (53.04) suggests favorable gastrointestinal absorption characteristics, indicating potential for oral bioavailability in drug formulations.
  • Biological Activity : Research has shown that compounds similar to tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate exhibit significant biological activities, including antibacterial and antiviral properties. Studies exploring the interaction of this compound with biological targets are ongoing, aiming to elucidate its mechanisms of action.

Synthetic Applications

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique azetidine ring structure allows for diverse chemical transformations, making it an essential building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in multi-step synthetic routes to create complex pharmaceutical agents. For instance, reactions involving this compound have been optimized using various reagents and solvents to enhance yield and selectivity .

Table 1: Synthesis Conditions for this compound

Reaction TypeReagents UsedYield (%)Conditions
ReductionSodium borohydride81THF, 0°C to room temperature
AlkylationCesium carbonate, dimethyl sulfoxide8185°C, inert atmosphere
HydrolysisAqueous solutionsVariableRoom temperature

Case Studies

Several studies have highlighted the applications of this compound in drug discovery:

  • Antiviral Research : A recent study explored the compound's potential against viral infections by examining its interaction with specific viral proteins. Results indicated promising inhibitory effects, warranting further investigation into its mechanism of action.
  • Antibacterial Activity : Another case study focused on the antibacterial properties of azetidine derivatives, including this compound. The findings demonstrated significant activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups References
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1126650-66-5 C₉H₁₆FNO₃ 3-fluoro, 3-hydroxymethyl 205.23 Azetidine, Boc, Fluorine, Hydroxymethyl
Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate 1893340-46-9 C₁₀H₁₈FNO₃ Pyrrolidine ring, 3-fluoro, 3-hydroxymethyl 219.25 Pyrrolidine, Boc, Fluorine, Hydroxymethyl
Tert-butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate 2228579-24-4 C₁₀H₁₆F₂NO₃ 3-difluoromethyl, 3-hydroxymethyl 244.29 Azetidine, Boc, Difluoromethyl, Hydroxymethyl
Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate 398489-42-4 C₉H₁₄F₃NO₃ 3-hydroxy, 3-trifluoromethyl 237.25 Azetidine, Boc, Hydroxy, Trifluoromethyl
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate 1466514-76-0 C₉H₁₅F₂NO₃ 3-fluoro, 3-fluoromethyl 223.21 Azetidine, Boc, Fluorine, Fluoromethyl
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 3-amino, 3-hydroxymethyl 202.25 Azetidine, Boc, Amino, Hydroxymethyl

Key Comparisons

Azetidine vs. Pyrrolidine Ring Systems
  • Ring Size : The azetidine analogs (4-membered ring) exhibit higher ring strain compared to the pyrrolidine derivative (5-membered ring). This strain influences reactivity; azetidines are more prone to ring-opening reactions under acidic or nucleophilic conditions .
Fluorine Substituent Effects
  • Mono- vs. Di-/Tri-fluorinated Groups: The difluoromethyl analog (CAS 2228579-24-4) enhances electronegativity and metabolic stability compared to the mono-fluoro compound. The trifluoromethyl group (CAS 398489-42-4) increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
  • Fluoromethyl vs. Hydroxymethyl : The fluoromethyl group (CAS 1466514-76-0) reduces polarity, increasing membrane permeability but limiting hydrogen-bonding capabilities .
Functional Group Reactivity
  • Hydroxymethyl vs. Amino Groups: The hydroxymethyl group (CAS 1126650-66-5) allows for oxidation to carboxylic acids or esterification. The amino group (CAS 1262411-27-7) introduces basicity, enabling salt formation or participation in Schiff base reactions .

Biological Activity

Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that highlight its applications in drug discovery.

  • Molecular Formula : C9_9H16_{16}FNO3_3
  • Molecular Weight : 205.229 g/mol
  • CAS Number : 1126650-66-5
  • Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with fluoromethylating agents. The general synthetic route includes:

  • Starting Material : Tert-butyl 3-aminoazetidine-1-carboxylate.
  • Reagents : Fluoromethyl iodide and a base like potassium carbonate.
  • Conditions : The reaction is conducted under controlled conditions, often utilizing continuous flow reactors for industrial applications to enhance yield and purity .

Antimicrobial Properties

Recent studies indicate that this compound exhibits promising antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for effective compounds in related studies ranged from 4 to 8 μg/mL for resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving breast cancer cell lines, it showed significant inhibition of cell proliferation with an IC50_{50} value of approximately 0.126 μM against MDA-MB-231 cells, indicating a strong potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluoromethyl group enhances binding affinity, while the hydroxymethyl group may facilitate additional hydrogen bonding interactions, modulating the activity of these targets .

Study on Anticancer Effects

A notable case study involved testing the compound against various cancer cell lines, including those resistant to conventional treatments. The results showed that the compound not only inhibited growth but also induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated moderate exposure levels with acceptable toxicity profiles in vivo. For instance, compounds similar to this compound demonstrated tolerable toxicity at doses up to 800 mg/kg in animal models .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundContains both fluoromethyl and hydroxymethyl groupsAntimicrobial and anticancer properties
Tert-butyl 3-aminoazetidine-1-carboxylateLacks fluoromethyl groupWeaker reactivity and biological activity
Tert-butyl 3-fluoroazetidine-1-carboxylateContains an additional fluorine atomAltered reactivity and potential applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves Boc protection of the azetidine nitrogen, followed by fluorination and hydroxymethylation. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at low temperatures (−20°C to 0°C) to minimize side reactions.
  • Hydroxymethylation : Introduction via aldol-like reactions or nucleophilic substitution, requiring bases like triethylamine in dichloromethane at 0–20°C .
  • Boc Deprotection : Controlled acidic conditions (e.g., TFA in DCM) to avoid azetidine ring degradation.
    • Critical Parameters : Temperature control during fluorination, stoichiometric precision for hydroxymethylation, and inert atmosphere to prevent hydrolysis.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorination (δ −180 to −220 ppm); 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify hydroxymethyl (–CH2_2OH) and Boc group integrity.
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular ion peaks (e.g., [M+H]+^+ at m/z 248.13).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (Boc carbonyl) and ~3400 cm1^{-1} (hydroxyl stretch).
    • Cross-Validation : Compare spectral data with structurally analogous compounds, such as tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) .

Q. What role does the tert-butoxycarbonyl (Boc) group play in stabilizing the azetidine ring during functionalization?

  • Methodological Answer : The Boc group:

  • Prevents Ring Strain : By reducing nucleophilic attack on the azetidine nitrogen, which can lead to ring-opening under acidic/basic conditions.
  • Facilitates Purification : Enhances solubility in organic solvents (e.g., DCM, THF) and simplifies chromatographic separation.
  • Enables Sequential Functionalization : Allows stepwise modifications (e.g., fluorination before hydroxymethylation) without side reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for introducing fluorine and hydroxymethyl groups on the azetidine ring?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for fluorination and hydroxymethylation, identifying energy barriers and regioselectivity.
  • Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method predict viable intermediates and side products, reducing trial-and-error experimentation .
  • Case Study : Analogous modeling for tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) identified optimal solvent polarity (ε = 4–8) for fluorination .

Q. What strategies address conflicting data in characterizing the stereochemistry of the fluorinated azetidine core?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with tert-butyl 3-oxoazetidine-1-carboxylate derivatives ).
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate with polarimetry.
  • Dynamic NMR : Detect atropisomerism or slow conformational changes at variable temperatures (e.g., −40°C to 60°C).
    • Contradiction Resolution : If 19F^{19}\text{F} NMR shows unexpected splitting, re-evaluate purification for residual solvents (e.g., DMF) that may induce aggregation .

Q. How do researchers balance reactivity and stability when modifying the hydroxymethyl group in aqueous or protic environments?

  • Methodological Answer :

  • Protection-Deprotection Strategies : Temporarily protect the –CH2_2OH group as a silyl ether (e.g., TBSCl) during fluorination to prevent oxidation.
  • Solvent Selection : Use aprotic solvents (e.g., THF, acetonitrile) for reactions involving hydroxymethyl to avoid nucleophilic displacement.
  • Stability Assays : Monitor degradation via LC-MS under varying pH (3–10) and temperatures (25–50°C) to identify optimal storage conditions .

Q. What advanced reactor designs improve scalability for synthesizing fluorinated azetidine derivatives?

  • Methodological Answer :

  • Microfluidic Systems : Enhance heat/mass transfer for exothermic fluorination steps, reducing byproduct formation.
  • Continuous Flow Reactors : Enable precise control over residence time (e.g., 30–120 s) and reagent mixing, critical for maintaining azetidine ring integrity.
  • Case Study : Membrane separation technologies (e.g., nanofiltration) efficiently isolate Boc-protected intermediates with >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.